Methyl [1,1'-biphenyl]-2-carbodithioate
Description
Methyl [1,1'-biphenyl]-2-carbodithioate is a sulfur-containing organic compound characterized by a biphenyl backbone substituted with a methyl carbodithioate group (-SC(=S)OCH₃) at the 2-position. This structure confers unique chemical reactivity and physical properties, making it relevant in pharmaceutical and agrochemical research. The carbodithioate group enhances nucleophilicity and metal-binding capacity, distinguishing it from analogous carboxylate or carbamate derivatives.
Properties
CAS No. |
104090-69-9 |
|---|---|
Molecular Formula |
C14H12S2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
methyl 2-phenylbenzenecarbodithioate |
InChI |
InChI=1S/C14H12S2/c1-16-14(15)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
CEYAGHIGLHLNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1,1’-biphenyl]-2-carbodithioate typically involves the reaction of biphenyl derivatives with methylating agents and carbodithioate precursors. One common method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with carbon disulfide to form the corresponding dithiocarboxylate, which is then methylated using methyl iodide . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of methyl [1,1’-biphenyl]-2-carbodithioate may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [1,1’-biphenyl]-2-carbodithioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Methyl [1,1’-biphenyl]-2-carbodithioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl [1,1’-biphenyl]-2-carbodithioate involves its interaction with molecular targets through its carbodithioate group. This functional group can form coordination complexes with metal ions, influencing various biochemical pathways . Additionally, the biphenyl core can interact with hydrophobic regions of biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Carbodithioate vs. Carboxylate/Carbamate
The carbodithioate group (-SC(=S)OCH₃) in Methyl [1,1'-biphenyl]-2-carbodithioate contrasts with:
- Carboxylate esters (e.g., Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate, CAS 114772-40-6): These lack sulfur atoms and exhibit higher polarity, influencing solubility in aqueous media. Carboxylates are more prone to hydrolysis under basic conditions compared to carbodithioates, which resist hydrolysis due to sulfur’s electron-withdrawing effects .
- Carbamates (e.g., thiophanate-methyl): Carbamates (-OC(=O)NH-) are nitrogen-containing analogs with pesticidal applications.
Physicochemical Properties
| Property | This compound | Methyl Biphenyl Carboxylate | Thiophanate-methyl (Carbamate) |
|---|---|---|---|
| Solubility | Low in water; moderate in organic solvents | High in polar solvents | Moderate in water |
| Stability | Resistant to hydrolysis | Hydrolyzes under basic pH | Degrades in acidic conditions |
| Reactivity | Nucleophilic at sulfur sites | Electrophilic at carbonyl | Reacts via NH group |
| Applications | Pharmaceutical intermediates | Drug impurities | Pesticide |
Data inferred from structural analogs in
Pharmacological and Industrial Relevance
- Pharmaceuticals: Biphenyl carbodithioates are less documented than carboxylate impurities (e.g., Impurity H in Azilsartan, CAS 114772-40-6) but may serve as intermediates in metal-catalyzed coupling reactions.
- However, their sulfur atoms may confer antifungal activity through thiol-group disruption in pathogens .
Notes on Evidence Limitations
- Comparisons are extrapolated from structurally related compounds in pharmaceuticals (e.g., biphenyl carboxylates) and agrochemicals (carbamates) .
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